1-(2-Bromophenyl)-N-isopropylmethanesulfonamide
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Overview
Description
1-(2-Bromophenyl)-N-isopropylmethanesulfonamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a sulfonamide group
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 2-bromophenylamine with isopropyl methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
1-(2-Bromophenyl)-N-isopropylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced products.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-N-isopropylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Bromophenyl)-N-isopropylmethanesulfonamide can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-N-propan-2-ylmethanesulfonamide: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.
1-(2-fluorophenyl)-N-propan-2-ylmethanesulfonamide: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
1-(2-iodophenyl)-N-propan-2-ylmethanesulfonamide: The larger iodine atom can affect the compound’s steric and electronic properties, leading to different reactivity and applications.
Each of these compounds has unique characteristics that make them suitable for specific applications, and the choice of compound depends on the desired properties and outcomes in a given research or industrial context.
Properties
IUPAC Name |
1-(2-bromophenyl)-N-propan-2-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALWTXNQGBIHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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